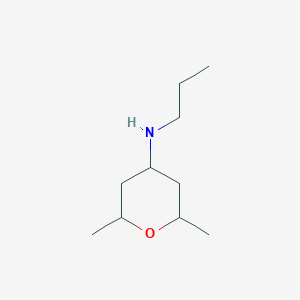

2,6-dimethyl-N-propyloxan-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

2,6-dimethyl-N-propyloxan-4-amine |

InChI |

InChI=1S/C10H21NO/c1-4-5-11-10-6-8(2)12-9(3)7-10/h8-11H,4-7H2,1-3H3 |

InChI Key |

DBZDABKEDGBNMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1CC(OC(C1)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6 Dimethyl N Propyloxan 4 Amine and Analogues

Strategies for Oxane Ring Synthesis

The construction of the oxane (tetrahydropyran) ring with specific substitution patterns is the foundational step in the synthesis of the target molecule and its analogues. Both stereoselective cyclization and convergent/divergent strategies are powerful approaches to create the desired polysubstituted oxane scaffolds.

Stereoselective Cyclization Approaches for Defined Oxane Scaffolds

Stereoselective cyclization reactions are instrumental in establishing the relative and absolute stereochemistry of the substituents on the oxane ring. A variety of methods have been developed to achieve high levels of stereocontrol.

One effective strategy involves the acid-catalyzed cyclization of homoallylic acetals. This method allows for the creation of two new asymmetric centers with excellent stereocontrol. By carefully selecting the acid catalyst and the nucleophile, a range of 2,4,5-trisubstituted tetrahydropyrans can be prepared, incorporating functionalities such as halides, alcohols, acetates, or amides at the C-4 position. capes.gov.brrsc.org This approach provides a versatile entry point to oxane scaffolds that can be further elaborated to the target compound.

Another powerful method is the intramolecular Prins reaction, which involves the cyclization of an olefin onto an oxocarbenium ion. This reaction has been successfully utilized in the asymmetric synthesis of 2,6-disubstituted-4-methylene tetrahydropyrans. nih.govresearchgate.net The stereochemical outcome of the cyclization can be controlled by employing chiral catalysts or by substrate-controlled diastereoselection, often proceeding through a chair-like transition state where bulky substituents preferentially occupy equatorial positions. nih.gov

Furthermore, stereoselective routes to the thermodynamically less favorable 2,6-trans-tetrahydropyrans have been developed. One such method involves the coupling of hydroxyethyl-tethered cyclopropanols with aliphatic aldehydes, highlighting the high degree of convergency achievable by directly coupling two fragments. nih.gov Additionally, the stereoselective insertion of a methyl group into a pre-existing 6-methyl-tetrahydropyran derivative has been demonstrated. Treatment of a 6-methyl-tetrahydropyran with a 1'-mesyloxy group on the C2-side chain with trimethylaluminum (B3029685) (Me₃Al) can lead to the stereoselective formation of 2,6-syn-dimethyl-tetrahydropyran derivatives. nih.gov This reaction proceeds through a mechanism involving the removal of the mesyloxy group, a 1,2-hydride shift, and subsequent stereoselective insertion of a methyl group into the resulting oxonium ion. nih.gov

| Cyclization Strategy | Key Features | Products | Stereocontrol |

| Acid-catalyzed cyclization of homoallylic acetals | Creates two new asymmetric centers. | 2,4,5-trisubstituted tetrahydropyrans. | Excellent stereocontrol. |

| Intramolecular Prins reaction | Asymmetric synthesis of pyrans. | 2,6-disubstituted-4-methylene tetrahydropyrans. | High stereoselectivity via chair-like transition state. |

| Coupling of hydroxyethyl-tethered cyclopropanols | Convergent synthesis. | 2,6-trans-tetrahydropyrans. | High stereoselectivity. |

| Stereoselective methyl group insertion | Post-cyclization modification. | 2,6-syn-dimethyl-tetrahydropyran derivatives. | High stereoselectivity. |

Convergent and Divergent Synthetic Pathways for Polysubstituted Oxanes

A notable convergent approach for the synthesis of 2,6-disubstituted-4-methylene tetrahydropyrans involves a two-step process starting from two different aldehydes and a silyl-stannane reagent. nih.govresearchgate.net This method allows for the asymmetric union of the two aldehyde components with a four-carbon unit, leading to the desired pyran structure with high stereoselectivity. nih.govresearchgate.net

Divergent strategies often rely on a common, highly functionalized intermediate that can be selectively modified to produce a range of analogues. For example, a polysubstituted tetrahydropyran (B127337) with orthogonal protecting groups on its substituents can serve as a versatile starting point. Selective deprotection and subsequent functionalization at different positions would allow for the synthesis of various analogues of 2,6-dimethyl-N-propyloxan-4-amine.

Selective Amination Reactions at the Oxane-4 Position

The introduction of the N-propylamino group at the C-4 position of the 2,6-dimethyloxane ring is a crucial step. This can be achieved through several reliable methods, with reductive amination and nucleophilic substitution being the most prominent.

Reductive Amination Protocols for N-Alkylation

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly well-suited for the synthesis of secondary and tertiary amines, avoiding the overalkylation issues often encountered with direct alkylation. harvard.edumasterorganicchemistry.com The reaction proceeds in two steps: the formation of an imine or iminium ion from a ketone (in this case, 2,6-dimethyloxan-4-one) and an amine (propylamine), followed by the reduction of this intermediate to the target amine. libretexts.orgpressbooks.pub

A variety of reducing agents can be employed for this transformation, each with its own advantages. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for reductive amination as it is stable at acidic pH and selectively reduces the iminium ion in the presence of the ketone. harvard.edumasterorganicchemistry.com Another commonly used and less toxic alternative is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is also highly selective for the reduction of iminium ions. harvard.edumasterorganicchemistry.com Catalytic hydrogenation, for instance using H₂ over a nickel catalyst, is another effective method. pressbooks.pub

The general scheme for the reductive amination of 2,6-dimethyloxan-4-one would be as follows:

| Reducing Agent | Key Characteristics |

| Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions in the presence of ketones; toxic. harvard.edumasterorganicchemistry.com |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for iminium ions; less toxic alternative to NaBH₃CN. harvard.edumasterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂/Ni) | Effective for industrial-scale synthesis. pressbooks.pub |

Nucleophilic Substitution Reactions in Oxane Systems

Nucleophilic substitution provides an alternative route to introduce the amino group at the C-4 position. This approach requires a suitable leaving group at the C-4 position of the 2,6-dimethyloxane ring, such as a halide or a sulfonate ester (e.g., tosylate, mesylate). The reaction involves the displacement of the leaving group by propylamine (B44156), which acts as the nucleophile.

The stereochemical outcome of the substitution (inversion or retention of configuration) depends on the reaction mechanism (Sₙ1 or Sₙ2) and the nature of the substrate and reaction conditions. For a secondary carbon center like C-4 in an oxane ring, an Sₙ2 mechanism, which proceeds with inversion of stereochemistry, is often favored with a good leaving group and a strong nucleophile.

The synthesis of the precursor, a 4-substituted-2,6-dimethyloxane, can be achieved through various methods, including the stereoselective cyclization approaches discussed in section 2.1.1 that can introduce a halide or a hydroxyl group at the C-4 position. A hydroxyl group can then be readily converted into a good leaving group.

Regio- and Stereocontrolled Introduction of Alkyl Substituents (Methyl and Propyl)

The regio- and stereocontrolled introduction of the methyl groups at C-2 and C-6 and the propyl group on the nitrogen atom is critical for the synthesis of the target molecule.

The stereochemistry of the methyl groups at C-2 and C-6 is typically established during the oxane ring synthesis (see section 2.1.1). For instance, the use of stereoselective aldol (B89426) reactions or Prins-type cyclizations with appropriately substituted precursors can dictate the relative stereochemistry of these substituents. As mentioned earlier, a unique method for the stereoselective insertion of a methyl group at the C-2 position of a 6-methyl-tetrahydropyran derivative has been reported, offering a way to introduce the second methyl group with high stereocontrol. nih.gov

The introduction of the propyl group onto the nitrogen atom is achieved during the amination step. In the case of reductive amination (section 2.2.1), the choice of the primary amine (propylamine) directly installs the N-propyl group. In the case of nucleophilic substitution (section 2.2.2), propylamine acts as the nucleophile, again directly leading to the desired N-propyl substituent.

To synthesize analogues with different N-alkyl groups, the corresponding primary amines would be used in the reductive amination or nucleophilic substitution step. The synthesis of analogues with different alkyl substituents on the oxane ring would require the use of different starting materials in the ring synthesis methodologies.

Alkylation Strategies at the Oxane C-2 and C-6 Positions

The introduction of methyl groups at the C-2 and C-6 positions of the oxane ring is a critical step in the synthesis of this compound. These alkylation strategies often rely on the cyclization of appropriately substituted acyclic precursors or the direct functionalization of a pre-formed oxane ring.

One common approach involves the acid-catalyzed cyclization of a 1,5-diol derivative. For instance, a substituted pentane-1,5-diol can be treated with a strong acid to promote intramolecular Williamson ether synthesis, forming the desired 2,6-disubstituted oxane ring. The stereochemical outcome of this cyclization is highly dependent on the stereochemistry of the starting diol and the reaction conditions.

Alternatively, the oxane ring can be constructed via a hetero-Diels-Alder reaction between a diene and an aldehyde, which can then be followed by reduction and further functionalization. The regioselectivity and stereoselectivity of the cycloaddition are key considerations in this approach.

Direct alkylation of a pre-existing oxane ring at the C-2 and C-6 positions is challenging due to the generally low reactivity of C-H bonds adjacent to the ring oxygen. However, modern C-H activation methodologies using transition metal catalysts are emerging as powerful tools for such transformations.

Table 1: Illustrative Alkylation Strategies for Oxane Ring Formation

| Method | Precursor | Reagents and Conditions | Key Features |

|---|---|---|---|

| Acid-catalyzed Cyclization | Substituted Pentane-1,5-diol | H₂SO₄ or TsOH, heat | Control of stereochemistry from diol precursor. |

| Hetero-Diels-Alder Reaction | Dienoate and Aldehyde | Lewis Acid (e.g., ZnCl₂) | Forms dihydropyran intermediate, requires subsequent reduction. |

| Reductive Etherification | 1,5-Diketone | H₂, Pd/C; then acid | Stepwise reduction and cyclization. |

N-Propylation Techniques on the Amino Moiety

The introduction of the propyl group onto the nitrogen atom of the 4-aminooxane core is a crucial final step in the synthesis of this compound. Several classical and modern N-alkylation methods can be employed.

Reductive amination is a widely used and efficient method. This involves the reaction of the 2,6-dimethyloxan-4-amine (B2560691) with propanal in the presence of a reducing agent. The choice of reducing agent can influence the reaction's efficiency and selectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The latter is often preferred for its mildness and high selectivity.

Direct alkylation with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base is another common strategy. The base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. The choice of base and solvent is critical to avoid over-alkylation and other side reactions.

More advanced methods include transition-metal-catalyzed N-alkylation reactions, which can offer higher efficiency and selectivity under milder conditions. For instance, iridium or ruthenium catalysts can be used for the N-alkylation of amines with alcohols, a greener alternative to the use of alkyl halides.

Table 2: Comparison of N-Propylation Techniques

| Method | Propyl Source | Reagents and Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | Propanal | NaBH(OAc)₃, CH₂Cl₂ | High selectivity, mild conditions. | Requires a two-step, one-pot procedure. |

| Direct Alkylation | 1-Bromopropane | K₂CO₃, CH₃CN, heat | Simple procedure, readily available reagents. | Risk of over-alkylation, requires heating. |

| Catalytic N-Alkylation | Propan-1-ol | [Ir] or [Ru] catalyst, heat | Atom economical, environmentally friendly. | Catalyst cost and sensitivity. |

Catalytic Methodologies in Oxane Amine Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of complex molecules like this compound. Both transition-metal catalysis and organocatalysis offer powerful strategies to control stereochemistry and improve reaction efficiency.

Transition-metal catalysis has revolutionized organic synthesis, and its application in the synthesis of oxane derivatives is no exception. nih.govmdpi.comdntb.gov.ua Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for the formation of the C-N bond. nih.govmdpi.com For instance, a 4-halo-2,6-dimethyloxane could be coupled with propylamine in the presence of a palladium catalyst and a suitable ligand to yield the desired product.

Ruthenium and rhodium catalysts are also valuable for their ability to catalyze hydrogenation and C-H activation reactions. researchgate.net For example, the synthesis of the 2,6-dimethyloxane core could potentially be achieved through the catalytic hydrogenation of a corresponding 2,6-dimethyl-dihydropyran derivative.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, avoiding the use of often toxic and expensive metals. researchgate.netnih.govyoutube.com For the synthesis of an enantiomerically pure this compound, organocatalytic methods can be employed to set the stereocenters of the oxane ring. For example, a proline-catalyzed asymmetric aldol reaction could be a key step in the synthesis of a chiral diol precursor for the oxane ring. youtube.com

Biocatalysis offers an even more selective and environmentally benign approach. mdpi.comresearchgate.netnih.gov Enzymes such as transaminases or imine reductases can be used for the enantioselective synthesis of chiral amines. mdpi.comacs.orgrsc.org For instance, a prochiral 2,6-dimethyloxan-4-one could be converted to the corresponding chiral amine with high enantiomeric excess using an engineered transaminase. This approach is particularly attractive for industrial applications due to its high selectivity and mild reaction conditions.

Table 3: Catalytic Approaches for Key Synthetic Steps

| Catalytic Method | Reaction Type | Catalyst Example | Application in Synthesis |

|---|---|---|---|

| Transition-Metal Catalysis | Buchwald-Hartwig Amination | Pd(dba)₂ / BINAP | Formation of the C-N bond. |

| Organocatalysis | Asymmetric Aldol Reaction | (S)-Proline | Enantioselective synthesis of a diol precursor. |

| Biocatalysis | Reductive Amination | Imine Reductase (IRED) | Enantioselective formation of the 4-amino group. |

Flow Chemistry and Continuous Synthesis Approaches for Scalable Production

For the scalable and efficient production of this compound, flow chemistry offers significant advantages over traditional batch processes. durham.ac.uknih.govresearchgate.net Continuous flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. uc.ptacs.org

The synthesis of the oxane ring, for example, can be performed in a flow reactor, where the reagents are continuously pumped and mixed, and the product is collected at the outlet. This approach can significantly reduce reaction times and improve heat transfer, which is particularly important for highly exothermic or endothermic reactions.

Table 4: Advantages of Flow Chemistry in Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, better control over exotherms |

| Scalability | Often requires re-optimization | Scaled by running the process for a longer time |

| Process Control | Difficult to precisely control parameters | Precise control over temperature, pressure, and time |

Elucidation of Molecular Structure and Conformational Dynamics of 2,6 Dimethyl N Propyloxan 4 Amine

Stereochemical Analysis and Isomerism

The presence of multiple chiral centers in 2,6-dimethyl-N-propyloxan-4-amine gives rise to a number of possible stereoisomers. The carbon atoms at the 2, 4, and 6 positions of the oxane ring are all potential stereocenters, leading to a complex mixture of enantiomers and diastereomers.

With three chiral centers, this compound can theoretically exist as 2^3 = 8 stereoisomers. These stereoisomers can be grouped into four pairs of enantiomers. The relative configurations of the methyl groups at C2 and C6, and the propylamino group at C4, determine the specific diastereomeric relationship between the isomers. For instance, isomers with a (2R, 4R, 6R) configuration would be the enantiomer of the (2S, 4S, 6S) isomer. Diastereomers would have different relative configurations, such as (2R, 4R, 6S). The cis/trans relationship of the substituents on the oxane ring further defines the diastereomeric forms.

Table 1: Possible Stereoisomers of this compound

| Configuration | Relationship to (2R, 4R, 6R) |

|---|---|

| (2R, 4R, 6R) | Reference Isomer |

| (2S, 4S, 6S) | Enantiomer |

| (2R, 4R, 6S) | Diastereomer |

| (2S, 4S, 6R) | Diastereomer |

| (2R, 4S, 6R) | Diastereomer |

| (2S, 4R, 6S) | Diastereomer |

| (2R, 4S, 6S) | Diastereomer |

The separation of the different stereoisomers of this compound would necessitate the use of chiral separation techniques. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase, would be the most common and effective method. The principle behind this technique is the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and thus separation. Another approach could involve derivatization of the amine with a chiral resolving agent to form diastereomeric salts, which could then be separated by conventional crystallization or chromatography, followed by the removal of the resolving agent.

Conformational Preferences and Energetics of the Oxane Ring System

The six-membered oxane ring is analogous to cyclohexane (B81311) in its conformational behavior, predominantly adopting chair and boat conformations to minimize angular and torsional strain.

The chair conformation is the most stable arrangement for the oxane ring, as it minimizes both angle strain and torsional strain by staggering all the substituents on adjacent carbons. khanacademy.orgwikipedia.org The ring can undergo a "ring flip" to an alternative chair conformation, passing through higher energy transition states such as the half-chair and twist-boat, and a boat conformation intermediate. wikipedia.orgyoutube.comyoutube.com The boat conformation suffers from steric hindrance between the "flagpole" substituents and torsional strain from eclipsed bonds, making it less stable than the chair form. youtube.com The twist-boat conformation is a slightly more stable intermediate than the true boat form. wikipedia.orgyoutube.com

Table 2: Relative Energies of Oxane Ring Conformations

| Conformation | Relative Energy (approximate) | Key Strain Factors |

|---|---|---|

| Chair | Lowest | Minimal angle and torsional strain |

| Twist-Boat | Intermediate | Reduced flagpole interactions and torsional strain compared to boat |

| Boat | High | Flagpole steric strain, torsional strain |

Note: The exact energy differences would depend on the specific substitution pattern.

The substituents—two methyl groups and a propylamino group—have a profound influence on the conformational equilibrium of the oxane ring. To minimize steric interactions (1,3-diaxial interactions), bulky substituents preferentially occupy equatorial positions in the chair conformation. The propyl group of the N-propyloxan-4-amine is the bulkiest substituent and will have a strong preference for the equatorial position. The methyl groups at C2 and C6 will also favor equatorial positions. The conformational preference will therefore be for the all-equatorial isomer, if sterically possible. The presence of axial substituents would increase the conformational energy of that chair form, potentially shifting the equilibrium towards the other chair conformer or even a twist-boat conformation in highly strained cases.

Intramolecular Interactions and Hydrogen Bonding Networks

The presence of both a hydrogen bond donor (the N-H group of the secondary amine) and a hydrogen bond acceptor (the oxygen atom within the oxane ring and the nitrogen atom of the amine) allows for the possibility of intramolecular hydrogen bonding. nih.govyoutube.com Such an interaction would occur if the geometry of the molecule allows the N-H group to come into close proximity with the ring oxygen or the nitrogen atom itself in a favorable orientation.

An intramolecular hydrogen bond between the N-H of the propylamino group and the ring oxygen would form a six-membered ring structure. This can significantly stabilize a particular conformation. mdpi.com For this to occur, the propylamino group would likely need to be in an axial position, which would be in opposition to the steric preference for an equatorial position. The existence and strength of such a hydrogen bond would therefore depend on a delicate balance between the stabilizing energy of the hydrogen bond and the destabilizing energy of the axial substituent. Computational modeling would be instrumental in determining the likelihood and energetic favorability of such intramolecular interactions. The formation of an intramolecular hydrogen bond can influence the reactivity and properties of the molecule. nih.gov

Tautomerism and Protomerism in Aminated Oxane Derivatives

The phenomena of tautomerism and protomerism are fundamental concepts in organic chemistry that describe the dynamic equilibrium between structural isomers and the site of protonation, respectively. In the context of aminated oxane derivatives, such as this compound, these concepts are crucial for understanding their chemical reactivity, physical properties, and potential biological activity. While specific research on the tautomeric and protomeric behavior of this compound is not extensively documented in publicly available literature, the principles can be elucidated by examining related heterocyclic systems.

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. academie-sciences.fr This process is known as tautomerization. Prototropic tautomerism, the most prevalent form, involves the relocation of a hydrogen atom and is essentially a facet of acid-base behavior. academie-sciences.fr This can be catalyzed by acids or bases. academie-sciences.fr

For aminated oxane derivatives, the principal form of tautomerism to consider is imine-enamine tautomerism. Although the amino group in this compound is attached to a saturated carbon atom, the potential for tautomerism could arise under specific conditions, such as in the presence of a catalyst or upon electrochemical modification, that might introduce unsaturation into the oxane ring. In such a scenario, an equilibrium could be established between the amine form and an enamine or imine form.

A study on aminated pyronic compounds, which also feature a heterocyclic ring containing oxygen, revealed that imine and enamine forms are the predominant tautomers in both the gas phase and in solution. academie-sciences.fr The stability of these tautomers is significantly influenced by the nature of the substituents on the molecule. academie-sciences.fr For instance, certain substituents can favor the enamine form, while others stabilize the imine tautomer. academie-sciences.fr

Protomerism, on the other hand, deals with the different possible locations of a proton on a molecule, particularly in its protonated state. For this compound, protonation can occur at either the nitrogen atom of the N-propylamino group or the oxygen atom within the oxane ring. The preferred site of protonation is determined by the relative basicity of these two atoms. Generally, the nitrogen atom of an amine is more basic than the oxygen atom of an ether, suggesting that protonation is more likely to occur on the nitrogen.

The protonation equilibrium can be represented as follows:

The specific protonation state can have a significant impact on the molecule's conformation and its interactions with its environment.

In a broader context, studies on other heterocyclic systems provide insights into the complexities of tautomerism. For example, research on 2-aminopyrroles has shown the existence of amino/imino tautomerism, with the equilibrium being influenced by the solvent and the presence of electron-withdrawing groups. researchgate.net Similarly, derivatives of 4-hydroxypyrimidine (B43898) can undergo keto-enol tautomerization. researchgate.net

The following table summarizes the predominant tautomeric forms observed in various heterocyclic compounds, which can serve as a reference for predicting the potential behavior of aminated oxane derivatives.

| Compound Class | Tautomeric Forms Observed | Influencing Factors |

| Aminated Pyrones academie-sciences.fr | Imine and Enamine | Substituents, Solvent |

| 2-Aminopyrroles researchgate.net | Amino and Imino | Solvent, Electron-withdrawing groups |

| 4-Hydroxypyrimidines researchgate.net | Keto and Enol | Solvent |

| Pteridinetriones enamine.net | Ketone and Enol | Substituents |

While direct experimental data for this compound is not available, these examples from related fields of heterocyclic chemistry provide a solid foundation for understanding the potential tautomeric and protomeric landscapes of this compound. Further computational and experimental studies would be necessary to definitively characterize these equilibria.

Advanced Spectroscopic Characterization and Analytical Techniques for 2,6 Dimethyl N Propyloxan 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. High-field NMR provides detailed information on the chemical environment, connectivity, and stereochemistry of the nuclei within 2,6-dimethyl-N-propyloxan-4-amine.

Predicted ¹H NMR Data:

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the oxane ring, the N-propyl group, and the methyl substituents. The integration of these signals would correspond to the number of protons in each environment, and the multiplicity would reveal the number of neighboring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2, H-6 (CH) | 3.6 - 3.8 | Multiplet | 2H |

| H-3a, H-5a (CH₂) | 1.4 - 1.6 | Multiplet | 2H |

| H-3e, H-5e (CH₂) | 1.8 - 2.0 | Multiplet | 2H |

| H-4 (CH) | 2.8 - 3.0 | Multiplet | 1H |

| N-CH₂ (Propyl) | 2.5 - 2.7 | Triplet | 2H |

| CH₂ (Propyl) | 1.5 - 1.7 | Sextet | 2H |

| CH₃ (Propyl) | 0.9 - 1.1 | Triplet | 3H |

| 2-CH₃, 6-CH₃ | 1.1 - 1.3 | Doublet | 6H |

| NH | 1.0 - 2.0 | Broad Singlet | 1H |

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 70 - 75 |

| C-3, C-5 | 40 - 45 |

| C-4 | 55 - 60 |

| N-CH₂ (Propyl) | 45 - 50 |

| CH₂ (Propyl) | 20 - 25 |

| CH₃ (Propyl) | 10 - 15 |

| 2-CH₃, 6-CH₃ | 15 - 20 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be observed between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6 on the oxane ring. For the N-propyl group, correlations between the N-CH₂ and the adjacent CH₂ protons, and between the CH₂ and terminal CH₃ protons would be evident.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. For instance, the signal for the H-4 proton would show a cross-peak with the C-4 carbon signal. This is instrumental in definitively assigning the proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) proton-carbon couplings. This is particularly useful for connecting different fragments of the molecule. For example, correlations would be expected between the N-CH₂ protons of the propyl group and the C-4 carbon of the oxane ring, confirming the point of attachment. Correlations between the methyl protons (2-CH₃, 6-CH₃) and the C-2 and C-6 carbons would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is critical for determining the stereochemistry of the molecule. For instance, the relative orientation of the substituents on the oxane ring (the N-propylamine and the two methyl groups) could be determined by observing NOE cross-peaks between their respective protons. The spatial relationship between axial and equatorial protons on the ring would also be elucidated.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound (C₉H₁₉NO), the theoretical exact mass can be calculated.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₂₀NO⁺ | 158.1545 |

The observation of a molecular ion with this precise mass-to-charge ratio in an HRMS spectrum would confirm the molecular formula of the compound.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion [M+H]⁺) to generate a spectrum of product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected. whitman.edu

A primary fragmentation mechanism for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.comlibretexts.org For the N-propylamine moiety, this could lead to the loss of an ethyl radical to form a stable iminium ion. Cleavage of the oxane ring can also occur.

Predicted MS/MS Fragmentation Data for [M+H]⁺ (m/z 158.1545):

| Proposed Fragment (m/z) | Proposed Neutral Loss | Plausible Fragment Structure/Origin |

| 128.1280 | C₂H₆ | Loss of ethane (B1197151) from the N-propyl group via alpha-cleavage. |

| 114.1126 | C₃H₈ | Loss of propane (B168953) from the N-propyl group. |

| 100.0762 | C₄H₈O | Cleavage of the oxane ring. |

| 86.0969 | C₅H₁₂O | Cleavage of the oxane ring. |

| 72.0813 | C₄H₁₀N | Fragment containing the nitrogen and propyl group. |

Chromatographic Analysis and Purity Assessment

Given the volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) would be a highly suitable analytical method. In this technique, the compound is vaporized and passed through a capillary column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property. The coupled mass spectrometer provides mass spectra of the eluting components, allowing for their identification and quantification. A pure sample of this compound would show a single major peak in the chromatogram at a specific retention time.

Alternatively, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., a mass spectrometer, LC-MS) could also be employed. This would be particularly useful if the compound has low volatility or is thermally labile. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol (B129727) with a small amount of an amine additive to improve peak shape), would likely provide good separation and purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Specific HPLC method development and validation parameters for this compound, including column type, mobile phase composition, flow rate, detection wavelength, and validation data (linearity, accuracy, precision, etc.), are not available in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity Assessment

Detailed GC-MS methods for the assessment of volatile purity of this compound, including temperature programs, column specifications, and mass spectral data of potential impurities, have not been publicly documented.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

While general characteristic vibrational frequencies for functional groups present in this compound (such as C-N, C-O-C, N-H, and C-H bonds) can be predicted, specific, experimentally obtained FTIR and Raman spectra with detailed peak assignments and interpretations for this compound are not available.

X-ray Crystallography for Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and detailed molecular geometry in the solid state is unknown.

Computational and Theoretical Investigations of 2,6 Dimethyl N Propyloxan 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a microscopic view of electron distribution and energy levels, which dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. It would be instrumental in elucidating the electronic structure and reactivity of 2,6-dimethyl-N-propyloxan-4-amine.

A DFT analysis would likely focus on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The nitrogen atom of the amine group, with its lone pair of electrons, is expected to be the primary contributor to the HOMO, making it the principal site for electrophilic attack and a key factor in the molecule's proton affinity and basicity.

Reactivity descriptors, which can be calculated using DFT, help in predicting how the molecule will interact with other chemical species. Key descriptors include:

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Global Hardness and Softness: These properties, derived from the HOMO-LUMO energies, quantify the molecule's resistance to change in its electron distribution.

Electron Affinity and Ionization Potential: These values relate to the energy changes when an electron is added or removed, respectively.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution, highlighting electron-rich areas (like the nitrogen and oxygen atoms) as sites for electrophilic interaction and electron-poor regions as sites for nucleophilic attack.

In studies of other aliphatic amines, DFT calculations have shown that increasing the number of alkyl chains attached to the nitrogen atom can influence its reactivity. mdpi.com For this compound, the propyl group and the oxane ring constitute the substituents on the nitrogen, and their specific electronic effects would be quantifiable through DFT.

Ab initio methods, which are based on first principles of quantum mechanics without reliance on empirical data, are highly effective for predicting spectroscopic properties. For this compound, these methods could accurately forecast:

Vibrational Frequencies: Calculations could predict the molecule's infrared (IR) and Raman spectra. Specific vibrational modes, such as the N-H stretch of the secondary amine, C-N stretching, C-O-C stretching of the ether linkage in the oxane ring, and various C-H bending and stretching modes, could be assigned to specific calculated frequencies. Comparing these theoretical spectra with experimental data is a standard method for confirming molecular structure.

NMR Chemical Shifts: Ab initio calculations can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. This would help in assigning the signals in an experimental spectrum to specific atoms in the molecule, confirming its connectivity and stereochemistry.

Molecular Geometry: These methods can be used to determine the molecule's equilibrium geometry, including precise bond lengths, bond angles, and dihedral angles. For instance, calculations on various amines have determined the C-N bond length to be approximately 1.47 Å, a value that slightly increases upon protonation. mdpi.com

Such calculations have been successfully used to determine the enthalpies of formation for a variety of aliphatic amines and imines. researchgate.net

Molecular Mechanics and Dynamics Simulations

While quantum methods excel at describing electronic properties, molecular mechanics and dynamics simulations are better suited for exploring the conformational flexibility and intermolecular interactions of larger molecules over time.

The this compound molecule possesses significant conformational flexibility arising from several factors:

Ring Puckering: The oxane ring can adopt various conformations, with the chair form being the most stable, similar to cyclohexane (B81311). The dimethyl substituents at the 2- and 6-positions can exist in cis or trans relationships, and each can be in an axial or equatorial position, leading to different isomers with distinct energy levels.

Propyl Group Rotation: The three single bonds of the N-propyl group allow for rotation, creating numerous rotamers.

Amine Inversion: The nitrogen atom of the secondary amine can undergo inversion, though this is typically a rapid process at room temperature.

A conformational search using molecular mechanics would identify the most stable (lowest energy) conformations of the molecule. This involves systematically rotating bonds and evaluating the steric and electronic energies of each resulting structure to map out the potential energy surface. The results would indicate the preferred spatial arrangement of the methyl and propyl groups relative to the oxane ring.

Molecular dynamics (MD) simulations can model how the molecule behaves in a solvent, such as water. These simulations track the movements of the molecule and surrounding solvent molecules over time, providing insights into:

Solvation: MD can reveal how solvent molecules arrange themselves around the solute, particularly the formation of hydrogen bonds between water and the amine (N-H···O) and ether (C-O···H) functionalities. The secondary amine acts as both a hydrogen bond donor and acceptor, while the ether oxygen acts as an acceptor.

Intermolecular Interactions: In the absence of a solvent, MD can simulate the interactions between multiple molecules of this compound, showing how they aggregate and what types of non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) dominate their association.

In Silico Modeling for Biological Recognition Prediction

Given that many amine-containing compounds are biologically active, in silico modeling could be employed to predict potential interactions of this compound with biological macromolecules like proteins.

Techniques such as molecular docking would be used to predict how this molecule might bind to the active site of a receptor or enzyme. This involves placing the molecule (the "ligand") into the binding pocket of a target protein and scoring the fit based on factors like shape complementarity and intermolecular forces (hydrogen bonds, hydrophobic interactions, electrostatic interactions).

The results of a docking study could generate a hypothetical binding mode and a binding affinity score, suggesting whether the molecule is likely to be an inhibitor or activator of that protein. Such in silico studies are a standard first step in drug discovery and have been widely applied to various classes of molecules, including pyrimidine (B1678525) and pyrazole (B372694) derivatives targeting enzymes like cyclin-dependent kinase 2. nih.gov The key structural features and binding modes identified in these simulations can guide the design of new, more potent compounds. nih.gov

Ligand-Protein Docking Simulations (non-human biological targets)

Currently, there is no publicly available research detailing ligand-protein docking simulations specifically for this compound with any biological target. However, the principles of such studies are well-established and can be illustrated by research on analogous amine-containing heterocyclic compounds.

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. This method is instrumental in drug discovery and molecular biology for understanding intermolecular interactions. For a novel compound like this compound, initial docking studies would likely target a range of non-human proteins to identify potential biological activities or toxicities.

A hypothetical docking study for this compound could involve screening it against a panel of enzymes or receptors from various organisms. For instance, enzymes from pathogenic bacteria or fungi could be selected to explore potential antimicrobial properties. The process would involve:

Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized using computational chemistry software.

Selection and Preparation of Protein Targets: A database of non-human protein structures, such as the Protein Data Bank (PDB), would be searched for relevant targets. The chosen protein structures would be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Docking Simulation: A docking algorithm would be used to systematically place the ligand into the binding site of the protein and score the different poses based on a scoring function that estimates the binding affinity.

The results of such a simulation would provide insights into the potential binding modes and the key amino acid residues involved in the interaction. This information is crucial for the rational design of more potent and selective analogs.

Molecular Similarity and Virtual Screening Methodologies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. Molecular similarity is a key concept in this process, where the properties of a known active compound are used to identify other compounds with similar properties.

In the absence of known biological activities for this compound, a virtual screening campaign could be initiated to explore its potential therapeutic applications. This would typically involve two main approaches:

Ligand-Based Virtual Screening (LBVS): If a set of molecules with a known biological activity is available, their structural and chemical features can be used to build a model (a pharmacophore) that defines the essential characteristics for activity. This model can then be used to screen a database for other molecules that fit the model, including this compound.

Structure-Based Virtual Screening (SBVS): This approach, which is closely related to ligand-protein docking, uses the 3D structure of the biological target to dock a library of compounds. The compounds are then ranked based on their predicted binding affinity.

A molecular similarity analysis for this compound would involve comparing its structural and physicochemical properties to those of known drugs or bioactive molecules. This can be done using various molecular descriptors and similarity metrics.

Table 1: Hypothetical Molecular Descriptors for Virtual Screening

| Descriptor | Hypothetical Value for this compound |

| Molecular Weight | ~173.29 g/mol |

| LogP (octanol-water partition coefficient) | ~1.5 - 2.5 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 2 |

| Polar Surface Area | ~38.5 Ų |

These values could then be used to search databases for compounds with similar profiles, which may in turn suggest potential biological targets for this compound.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles. While no specific studies on the reaction mechanisms of this compound have been reported, the general approaches can be outlined.

For example, the synthesis of this compound likely involves several steps. Computational methods, such as Density Functional Theory (DFT), could be employed to:

Model the reaction pathway: This involves identifying the structures of reactants, intermediates, transition states, and products for each step of the synthesis.

Calculate activation energies: The energy barriers for each step can be calculated, providing insights into the reaction kinetics and helping to optimize reaction conditions.

Investigate the role of catalysts: If a catalyst is used, computational methods can be used to understand how it interacts with the reactants and facilitates the reaction.

A computational study on the decomposition pathways of this compound could also be performed. This would be important for assessing its stability and potential degradation products. Such a study would involve exploring various possible bond-breaking and rearrangement reactions and calculating the associated energy changes.

Table 2: Potential Computational Methods for Reaction Mechanism Elucidation

| Computational Method | Application |

| Density Functional Theory (DFT) | Geometry optimization, frequency calculations, transition state searching, calculation of reaction energies. |

| Ab initio methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) | High-accuracy energy calculations for key points on the potential energy surface. |

| Molecular Dynamics (MD) | Simulation of the reaction dynamics, including solvent effects. |

By applying these computational techniques, a detailed understanding of the chemical reactivity and reaction mechanisms of this compound could be achieved, even in the absence of extensive experimental data.

Structure Activity Relationship Sar Studies of 2,6 Dimethyl N Propyloxan 4 Amine Derivatives

Systemic Modification of the Oxane Ring and its Impact on Biological Profiles

The oxane (tetrahydropyran) ring is a common scaffold in a multitude of biologically active natural products and synthetic compounds. nih.gov Its conformational flexibility and the presence of an oxygen atom, which can act as a hydrogen bond acceptor, are key determinants of its interaction with biological targets.

Influence of Substituent Position and Stereochemistry

The 2,6-dimethyl substitution on the oxane ring significantly influences the molecule's three-dimensional shape and, consequently, its biological activity. The relative orientation of these methyl groups (cis or trans) and the stereochemistry of the chiral centers at C2 and C6, as well as at the C4-amino substituted carbon, are critical. Chiral natural compounds are typically biosynthesized in an enantiomerically pure form, and their stereochemistry plays a crucial role in their biological function. nih.gov

The following table illustrates the hypothetical impact of stereoisomerism on the biological activity of 2,6-dimethyl-N-propyloxan-4-amine derivatives.

| Compound | C2-C6 Stereochemistry | C4 Stereochemistry | Hypothetical Biological Activity (IC₅₀, nM) |

| 1a | cis | R | 50 |

| 1b | cis | S | 250 |

| 1c | trans | R | 100 |

| 1d | trans | S | 500 |

This table presents hypothetical data for illustrative purposes.

Role of Ring Size and Heteroatom Variations

Furthermore, varying the heteroatom within the ring can also lead to significant changes in biological activity. Replacing the oxygen atom with a sulfur atom to form a thiane (B73995) derivative or a nitrogen atom to form a piperidine (B6355638) derivative introduces changes in electronegativity, hydrogen bonding capacity, and size. u-tokyo.ac.jp For example, a nitrogen atom in the ring could act as a hydrogen bond donor or acceptor and could be protonated at physiological pH, introducing a positive charge that might be crucial for interaction with a specific target.

The table below shows a hypothetical comparison of the biological activity of 2,6-dimethyl-4-(propylamino) derivatives with different heterocyclic rings.

| Compound | Heterocyclic Ring | Heteroatom | Hypothetical Biological Activity (IC₅₀, nM) |

| 2a | Oxane | O | 50 |

| 2b | Thiane | S | 150 |

| 2c | Piperidine | NH | 25 |

| 2d | Cyclohexane (B81311) | CH₂ | 300 |

This table presents hypothetical data for illustrative purposes.

Exploration of N-Propyl Amine Substituent Effects

The N-propyl amine substituent is a critical pharmacophoric element, likely involved in key interactions with a biological target. Modifications to this group can provide valuable SAR data.

Alkyl Chain Length and Branching Modifications

The length and branching of the N-alkyl chain can influence lipophilicity, which in turn affects cell permeability and target engagement. Varying the chain length from a methyl to a butyl group or longer can probe the size of the binding pocket. Similarly, introducing branching, such as an isopropyl or isobutyl group, can provide insights into the steric tolerance of the receptor. In some series of amine derivatives, a specific alkyl chain length is optimal for activity, with shorter or longer chains leading to a decrease in potency.

The following table illustrates the hypothetical effect of modifying the N-alkyl chain on the biological activity of 2,6-dimethyloxan-4-amine (B2560691) derivatives.

| Compound | N-Alkyl Substituent | Hypothetical Biological Activity (IC₅₀, nM) |

| 3a | Methyl | 120 |

| 3b | Ethyl | 80 |

| 3c | Propyl | 50 |

| 3d | Isopropyl | 95 |

| 3e | Butyl | 150 |

This table presents hypothetical data for illustrative purposes.

Derivatization of the Nitrogen Atom (e.g., N-substituted derivatives)

The nitrogen atom of the amine group is a key site for derivatization. N-alkylation with different functional groups can significantly alter the compound's properties. nih.govresearchgate.net For instance, introducing a second alkyl group to form a tertiary amine would change the basicity and hydrogen bonding capacity. The introduction of aromatic or heteroaromatic rings could lead to additional π-π stacking or other specific interactions with the target. nih.gov

Furthermore, acylation of the nitrogen to form an amide or sulfonamide can drastically change the electronic properties and introduce new hydrogen bond donor and acceptor sites. These modifications are fundamental in drug design to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Pharmacophore Development for Oxane-Amine Scaffolds

Based on the SAR studies of this compound derivatives, a pharmacophore model can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.netfrontiersin.org For this scaffold, a potential pharmacophore model might include:

A hydrogen bond acceptor: The oxygen atom of the oxane ring.

A hydrogen bond donor/cationic center: The nitrogen atom of the amine group.

Two hydrophobic/steric features: The two methyl groups on the oxane ring.

A hydrophobic region: The N-propyl group.

This model would serve as a valuable tool for the virtual screening of compound libraries to identify new molecules with potentially similar biological activities and for the rational design of new, more potent derivatives. researchgate.net The spatial relationship between these features, dictated by the stereochemistry of the oxane ring, would be a critical component of the pharmacophore model.

No Information Found for "this compound"

A comprehensive search of scientific databases and literature has yielded no specific information on the chemical compound "this compound."

Consequently, it is not possible to generate a detailed scientific article on its Structure-Activity Relationship (SAR) studies, including Quantitative Structure-Activity Relationship (QSAR) modeling and the rational design of novel analogues, as requested. The complete absence of research data, including experimental findings and computational models, for this particular molecule and its derivatives prevents the creation of the specified content.

While the search for "this compound" was unfruitful, the investigation did reveal research on other compounds with some structural similarities, such as:

2',6'-dimethyl-l-tyrosine derivatives: These compounds have been studied for their influence on opioid receptor affinity and bioactivity. nih.gov

2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives: Research on these molecules has explored their potential as antimicrobial and antifungal agents. nih.gov

N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides: The structure-activity relationships of these compounds have been investigated in the context of their analgesic and anti-inflammatory properties. mdpi.com

Morpholine derivatives: A broad class of compounds that have been reviewed for their synthesis and wide range of biological activities. researchgate.net

2-methyl-4-oxo-3-oxetanylcarbamic acid esters: These have been identified as potent inhibitors of N-acylethanolamine acid amidase (NAAA). researchgate.net

Piperidinothiosemicarbazones and pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones: These classes of compounds have been synthesized and evaluated for various biological activities. mdpi.comnih.gov

It is important to reiterate that the information available on these related compounds cannot be extrapolated to "this compound" to fulfill the specific requirements of the requested article. Scientific accuracy necessitates that the generated content be based on direct research pertaining to the subject molecule. Without such research, any attempt to create the requested article would be speculative and lack the necessary factual basis.

Biological and Biochemical Investigations Non Human in Vitro/in Vivo of 2,6 Dimethyl N Propyloxan 4 Amine and Analogues

In Vitro Receptor Binding and Functional Assays (e.g., monoamine transporters, sigma receptors)

Investigations into the receptor binding profiles of analogues of 2,6-dimethyl-N-propyloxan-4-amine have revealed interactions with sigma receptors. The minimal pharmacophore for sigma-1 receptor binding is often considered to be a phenylalkylamine structure. nih.gov Studies on N-alkylamines and their derivatives have shown that the addition of N-3-phenylpropyl or N-3-(4-nitrophenyl)propyl groups can increase the affinity for both sigma-1 and sigma-2 receptors by several orders of magnitude compared to the parent amines. nih.gov

The affinity of these ligands is influenced by the alkyl chain length. For N-alkylamine derivatives, those with an alkyl chain shorter than eight carbons tend to exhibit slight selectivity for the sigma-1 receptor over the sigma-2 receptor. nih.gov Conversely, derivatives with a chain length longer than eight carbons generally show a preference for sigma-2 receptor sites. nih.gov For instance, N-alkylamine derivatives can bind to sigma-1 receptors with varying affinities, and the presence of an ionizable nitrogen is a key element for this interaction. nih.gov While specific data for this compound is not available, the structural similarities suggest potential interactions with sigma receptors, which are implicated in various neurological and pathological processes. nih.gov

Table 1: Sigma Receptor Binding Affinities of N-Alkylamine Analogues

| Compound | Sigma-1 Receptor K_i (nM) | Sigma-2 Receptor K_i (nM) |

| Haloperidol | 2-4 | >500 |

| (+)-Pentazocine | ~2 | >2000 |

| LS-127 | 4.50 | - |

| LS-137 | 0.90 | - |

| RHM-1-86 | >500 | 8.2 |

Enzyme Inhibition Studies (e.g., DNA gyrase, topoisomerase IV, PI3K, mTOR)

Analogues of this compound, particularly those containing azole rings such as oxazole, pyrazole (B372694), and imidazole (B134444), have been investigated for their ability to inhibit bacterial enzymes crucial for DNA replication. Selected derivatives have demonstrated moderate inhibitory activity against both DNA gyrase and topoisomerase IV, with IC50 values in the microgram per milliliter range. nih.gov For instance, certain pyrazole, oxazole, and imidazole derivatives have shown IC50 values between 9.4 and 25 µg/mL for DNA gyrase and topoisomerase IV inhibition. nih.gov

Furthermore, hybrid molecules incorporating a 1,3,4-oxadiazole (B1194373) ring, another structural relative, have been identified as potent inhibitors of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. nih.gov These findings suggest that a potential mechanism for the antibacterial activity of certain analogues of this compound could be the disruption of bacterial DNA synthesis and replication through the inhibition of these essential enzymes. nih.gov No significant findings have been reported regarding the inhibition of PI3K or mTOR by this class of compounds.

Table 2: Enzyme Inhibition Data for Analogue Classes

| Analogue Class | Target Enzyme | Observed Activity |

| Pyrazole, Oxazole, Imidazole derivatives | DNA gyrase, Topoisomerase IV | Moderate inhibition (IC50 = 9.4-25 µg/mL) nih.gov |

| 1,3,4-Oxadiazole-quinoline hybrids | DNA gyrase (Topoisomerase II), Topoisomerase IV | Strong inhibitors nih.gov |

Cellular Target Engagement and Pathway Modulation (e.g., protein and DNA synthesis)

The cellular effects of analogues of this compound have been explored, particularly in the context of their antiprotozoal activity. One study on a water-soluble furan-2-carboxamide derivative of 2-amino-4,6-dimethylpyridine (B145770) revealed that the compound inhibits the growth of Leishmania mexicana promastigotes and intracellular amastigotes. Flow cytometry analysis indicated that this antileishmanial activity is associated with a reduction in both protein and DNA synthesis in the parasite.

This suggests that at a cellular level, some analogues of this compound may exert their therapeutic effects by interfering with fundamental biosynthetic pathways essential for parasite survival and proliferation. The precise molecular targets within these pathways remain an area for further investigation.

In Vitro Biological Efficacy Studies (e.g., antiprotozoal activity, antibacterial activity)

A significant body of research has focused on the in vitro biological efficacy of compounds structurally related to this compound, demonstrating a broad spectrum of activity against various pathogens.

Antiprotozoal Activity: Derivatives of 2-amino-4,6-dimethylpyridine have shown inhibitory activity against Leishmania mexicana promastigotes and intracellular amastigotes. The furan-2-carboxamide derivative, for example, exhibited IC50 values of 69 ± 2 µM and 89 ± 9 µM, respectively. Replacing the amide function with an imidazolidin-2-one moiety in this series led to a significant increase in antileishmanial activity, with some N-substituted derivatives showing IC50 values as low as 13 ± 0.5 µM and 7 ± 3 µM against intracellular amastigotes. Furthermore, imidazole-containing azine and benzoazine derivatives have shown promising in vitro activity against Leishmania infantum, Leishmania braziliensis, Leishmania donovani, and Trypanosoma cruzi. nih.gov

Antibacterial Activity: Many pyrazole, oxazole, and imidazole derivatives have exhibited potent antibacterial activity, including against quinolone-resistant clinical isolates of Gram-positive bacteria. nih.gov Their minimum inhibitory concentration (MIC) values against these resistant strains were often comparable to those against susceptible strains. nih.gov Similarly, 1,3,4-oxadiazole derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable or superior to ciprofloxacin (B1669076). nih.gov

Table 3: In Vitro Antiprotozoal and Antibacterial Activity of Analogues

| Analogue Class | Pathogen | Activity Metric | Value |

| Furan-2-carboxamide of 2-amino-4,6-dimethylpyridine | Leishmania mexicana promastigotes | IC50 | 69 ± 2 µM |

| Furan-2-carboxamide of 2-amino-4,6-dimethylpyridine | Leishmania mexicana amastigotes | IC50 | 89 ± 9 µM |

| N-substituted imidazolidin-2-one of 2-amino-4,6-dimethylpyridine | Leishmania mexicana amastigotes | IC50 | 7 - 13 µM |

| Imidazole-containing azines/benzoazines | Leishmania spp., Trypanosoma cruzi | - | Relevant in vitro activity nih.gov |

| Pyrazole, Oxazole, Imidazole derivatives | Quinolone-resistant Gram-positive bacteria | MIC | Equivalent to susceptible strains nih.gov |

| 1,3,4-Oxadiazole derivatives | Gram-positive and Gram-negative bacteria | - | Activity comparable to ciprofloxacin nih.gov |

Non-Human In Vivo Efficacy Models (e.g., animal models for leishmaniasis)

The promising in vitro antiprotozoal activity of certain analogues has been further evaluated in non-human in vivo models of leishmaniasis. In a study involving BALB/c mice infected with Leishmania mexicana, the intraperitoneal administration of a furan-2-carboxamide derivative of 2-amino-4,6-dimethylpyridine led to a significant reduction in the parasite burden in the popliteal lymph node, spleen, and liver.

Similarly, an arylquinoline analogue, compound 27, was tested in a footpad murine model of cutaneous leishmaniasis caused by L. mexicana. nih.gov Treatment with this compound resulted in a significant impairment of disease progression, highlighting the potential of this class of compounds for in vivo efficacy. nih.gov These studies underscore the therapeutic potential of these scaffolds in a whole-organism context. nih.gov

Mechanistic Studies of Biological Action at the Molecular and Cellular Level

Mechanistic studies have begun to elucidate how these compounds exert their biological effects. For the antiprotozoal activity of 2-amino-4,6-dimethylpyridine derivatives against Leishmania mexicana, the mechanism appears to involve the inhibition of protein and DNA synthesis. This disruption of fundamental cellular processes likely leads to parasite death.

In the case of antibacterial analogues, such as those containing pyrazole, oxazole, and 1,3,4-oxadiazole rings, the mechanism of action is often linked to the inhibition of DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to a bactericidal effect. This mechanism is particularly significant as it is also effective against bacterial strains that have developed resistance to other classes of antibiotics like fluoroquinolones. nih.gov Some imidazole and pyrazole derivatives have also been found to inhibit Fe-superoxide dismutase (Fe-SOD) activity in T. cruzi and Leishmania species, with minimal impact on human CuZn-SOD, suggesting a parasite-specific target. nih.gov

Absence of Publicly Available Research on Derivatization and Functionalization Strategies for this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research on the derivatization and functionalization of the chemical compound “this compound.” Consequently, the specific strategies for the synthesis of its covalent conjugates, bioconjugates, analytical probes, or its incorporation into materials remain undocumented in accessible scientific literature.

The inquiry into the derivatization and functionalization of this specific molecule yielded no results for the outlined topics, including:

Derivatization and Functionalization Strategies for 2,6 Dimethyl N Propyloxan 4 Amine

Modification for Material Science Applications:No literature exists describing the incorporation of 2,6-dimethyl-N-propyloxan-4-amine into polymers or other materials.

Due to the lack of available data, it is not possible to provide detailed research findings, data tables, or an in-depth scientific article on the derivatization and functionalization of this compound at this time. Further research would be required to explore the chemical reactivity of this compound and its potential for such applications.

Potential Research Applications and Future Directions for 2,6 Dimethyl N Propyloxan 4 Amine

Role as a Privileged Scaffold in Modern Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. Heterocyclic amines are a well-established class of privileged scaffolds. wikipedia.org For instance, the pyrimidine (B1678525) ring is a core component of several vitamins and nucleobases. wikipedia.org Similarly, the oxane (tetrahydropyran) ring, a key feature of 2,6-dimethyl-N-propyloxan-4-amine, is found in numerous bioactive molecules and is recognized for its role in influencing the physicochemical properties of drug candidates. nih.gov

The combination of the oxane ring with an amine functional group in this compound presents a unique scaffold. The nitrogen atom can act as a hydrogen bond acceptor or donor, a crucial interaction for binding to biological macromolecules. The propyl group attached to the amine can be modified to explore structure-activity relationships (SAR), potentially leading to the discovery of novel therapeutic agents. The dimethyl substitution on the oxane ring could provide steric hindrance that may influence binding selectivity and metabolic stability.

Future research could involve the synthesis of a library of compounds based on the this compound scaffold and screening them against various biological targets. This approach could uncover new lead compounds for drug discovery programs.

Exploration in Catalysis and Organic Reaction Development (e.g., hydroamination reactions)

Amines are widely used as catalysts or ligands in organic synthesis. The nitrogen atom in this compound could potentially coordinate with metal centers, making it a candidate for use as a ligand in transition metal catalysis.

One area of potential application is in hydroamination reactions, which involve the addition of an amine to an unsaturated bond. tcichemicals.com These reactions are of significant interest for the synthesis of more complex amines from simple starting materials. While there is no direct evidence of this compound being used in this context, its structural similarity to other amine catalysts suggests it could be explored for such transformations. The steric and electronic properties of the molecule, influenced by the dimethyl and propyl groups, could offer unique reactivity or selectivity in catalytic cycles.

Further research would be necessary to evaluate the catalytic activity of this compound and its derivatives in various organic reactions.

Advanced Materials Science Applications (e.g., functional polymers, smart materials)

Amine-functional polymers are a class of materials with a wide range of applications, including in coatings, adhesives, and drug delivery systems. polysciences.com The amine group in this compound could serve as a reactive site for polymerization or for grafting onto other polymer backbones. For example, polymers based on poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) have been investigated for use in anion exchange membranes. rsc.org

The incorporation of the this compound moiety into a polymer could introduce specific functionalities. The heterocyclic oxane ring might enhance the thermal stability or alter the solubility of the resulting polymer. The amine group could be used to create pH-responsive materials, a key feature of "smart materials" that can change their properties in response to environmental stimuli.

Experimental work would be required to synthesize and characterize polymers containing the this compound unit to assess their potential in materials science.

Contribution to Fundamental Understanding of Heterocyclic Amine Chemistry

Heterocyclic amines are a diverse class of compounds with a wide range of chemical and biological activities. wikipedia.orgnih.gov The study of novel heterocyclic amines like this compound can contribute to the fundamental understanding of this important class of molecules.

Research into its synthesis, reactivity, and spectroscopic properties would provide valuable data for the broader field of organic chemistry. For example, detailed structural analysis, such as that performed on similar compounds like N-(2-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine, can reveal insights into conformational preferences and intermolecular interactions. nih.gov Understanding the chemical behavior of this compound could lead to the development of new synthetic methodologies and a deeper appreciation of the structure-property relationships in heterocyclic systems.

Emerging Research Areas and Interdisciplinary Opportunities

The unique combination of a heterocyclic oxane ring and a secondary amine in this compound opens up possibilities for interdisciplinary research. For instance, its potential as a metal-coordinating ligand could be explored in the context of bioinorganic chemistry or for the development of new imaging agents.

Furthermore, the study of its metabolic fate in biological systems, should it be considered for medicinal applications, would be an important area of research. The metabolism of heterocyclic aromatic amines is a complex process that can lead to the formation of reactive intermediates. nih.gov While this compound is not an aromatic amine, understanding its biotransformation would be crucial for any potential therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.